molecular formula C19H27N3O7 B1587372 Boc-tyr-D-ala-gly-OH CAS No. 64410-47-5

Boc-tyr-D-ala-gly-OH

Cat. No. B1587372
CAS RN: 64410-47-5
M. Wt: 409.4 g/mol
InChI Key: UZKCPNFSGFGLGV-UHFFFAOYSA-N
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Description

“Boc-Tyr-D-Ala-Gly” is an N-terminal protected tripeptide . It is useful in solid-phase peptide synthesis (Boc-SPPS) and may be used in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide .


Synthesis Analysis

The synthesis of “Boc-Tyr-D-Ala-Gly” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group . The synthesis of this peptide requires a solution phase because routine synthesis on a polymeric support is not possible .


Molecular Structure Analysis

The empirical formula of “Boc-Tyr-D-Ala-Gly” is C19H27N3O7 . Its CAS Number is 64410-47-5, and its molecular weight is 409.43 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Tyr-D-Ala-Gly” include the protection of certain amino and carboxyl groups during the synthesis of a peptide . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .


Physical And Chemical Properties Analysis

“Boc-Tyr-D-Ala-Gly” has a molecular weight of 409.43 . It should be stored at a temperature of -20°C .

Scientific Research Applications

1. Antioxidant Dipeptide Precursor Synthesis

  • Application Summary : Boc-tyr-D-ala-gly-OH is used in the synthesis of an important antioxidant dipeptide precursor, BOC-Tyr-Ala .
  • Methods of Application : The synthesis is achieved via a kinetically controlled enzymatic peptide synthesis reaction, catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The reaction conditions are optimized to be: 30 °C, pH 9.5, organic phase (methanol)/aqueous phase = 1:20, BOC-Tyr-OMe 0.05 mol/L, Ala 0.5 mol/L, and a reaction time of 12 h .
  • Results or Outcomes : Under these conditions, the dipeptide yield reached 49.84% .

2. Environmentally Conscious Peptide Synthesis

  • Application Summary : Boc-tyr-D-ala-gly-OH is used in environmentally conscious peptide synthesis .
  • Methods of Application : The synthesis involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .
  • Results or Outcomes : This method reduces the use of organic solvents, which ultimately undergo combustion for disposal, contributing to the development of environmentally conscious chemical synthesis .

3. Synthesis of Tripeptide H-Gly-Pro-Glu-OH

  • Application Summary : Boc-tyr-D-ala-gly-OH is used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling “Boc-Tyr-D-Ala-Gly”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of “Boc-Tyr-D-Ala-Gly” could involve its use in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide . Additionally, the development of environmentally conscious chemical synthesis that does not involve organic solvents is a potential future direction .

properties

IUPAC Name

2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCPNFSGFGLGV-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tyr-D-ala-gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
E Varga, G Tóth, J Hepp, S Benyhe, J Simon… - Neuropeptides, 1988 - Elsevier
… 3H-BOC-Tyr-D-Ala-Gly-OH was prepared by catalytic tritiation of the protected iodinated … alanyl-glycine: lg (2.44 mmole) of BOC-Tyr-DAla-Gly-OH tripeptide-acid was dissolved in the …
Number of citations: 8 www.sciencedirect.com
AZ Rónai, J Hepp, A Magyar, A Borsodi… - Pharmacology, 1994 - karger.com
… H-Phe-OMe was acylated with BOC-Tyr-D-AlaGly-OH. and the resulting tetrapeptide was saponified to give BOC-Tyr-D-Ala-Gly-Phc-OH. This tetrapep tide was coupled with H-Asp(OMe)…
Number of citations: 5 karger.com
S Benyhe, J Hepp, J Simon, A Borsodi… - Neuropeptides, 1987 - Elsevier
An alkylating tetrapeptide enkephalin derivative, Tyr-D-Ala-Gly-(Me)Phe-chloromethyl ketone (DAMK) was synthesized, and its binding characteristics on rat brain membranes were …
Number of citations: 27 www.sciencedirect.com
H Kodama, M Kondo, Y Shimohigashi… - … and biological chemistry, 1987 - Taylor & Francis
… Cystamine was coupled with Boc-PheOH or Boc-Phe-Leu-OH, and the resulting dimeric peptides were elongated with Boc-Tyr-D-Ala-Gly-OH. …
Number of citations: 3 www.tandfonline.com
G Tóth, J Hepp, F Sirokmán… - Journal of Labelled …, 1987 - Wiley Online Library
The enkephalin affinity reagent / 3 H/‐Tyr‐D‐Ala‐Gly‐Phe‐Leu‐CH 2 C1 // 3 H/‐DALECK/ was synthesized by fragment condensation. / H/‐Boc‐Tyr‐D‐Ala‐Gly was prepared by …
H KODAMA, Y SHIMOHIGASHI… - … Journal of Peptide …, 1988 - Wiley Online Library
… Cystamine-bridged enkephalin dimer was synthesized by the two-step coupling strategy: ie, 1) cross-linking of Boc-Phe-OH with cystamine, and 2) elongation with Boc-Tyr-DAla-Gly-OH…
Number of citations: 10 onlinelibrary.wiley.com
Y Shimohigashi, H Kodama, M Waki, T Costa - Chemistry Letters, 1989 - journal.csj.jp
… This was coupled with Boc–Tyr–D–Ala–Gly–OH (2 equiv . ) by EDC– HOBt to afford the dimeric pentapeptide 4 which possesses the two sequences of [D– …
Number of citations: 7 www.journal.csj.jp
Y Shimohigashi, A Tani, M Ohno… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… After removal of the Boc group, these alkylamides were coupled with tripeptide acid Boc-Tyr-D-Ala-Gly-OH also by the EDC–HOBt method. The resulting enkephalin alkylamides were lib…
Number of citations: 1 www.journal.csj.jp
G Li, W Haq, L Xiang, BS Lou, R Hughes… - Bioorganic & medicinal …, 1998 - Elsevier
… The wing precursor (Boc-Tyr-D-Ala-Gly-OH) was synthesized by a modified method reported previously. 16 The bridge dimers were synthesized by a new one-pot cross coupling …
Number of citations: 30 www.sciencedirect.com
M KONDO, H KODAMA, T COSTA… - … Journal of Peptide …, 1986 - Wiley Online Library
… was carried out by the strategy with three-step couplings: ie 1) crosslinking of Boc-Leu-OH with cystamine; 2) elongation with Boc-Phe-OH; and 3) elongation with Boc-Tyr-D-Ala-Gly-OH …
Number of citations: 22 onlinelibrary.wiley.com

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